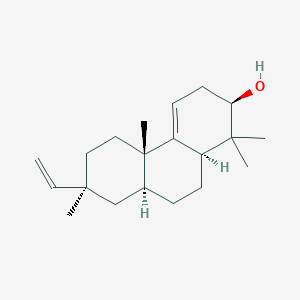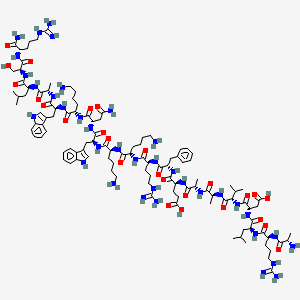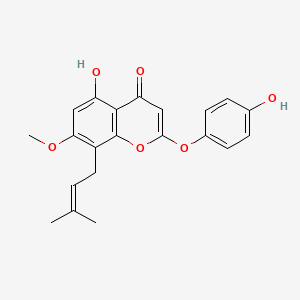
Ethylenediaminetetraacetic acid (tetrasodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenediaminetetraacetic acid (tetrasodium) is a chelating agent widely used in various industries and scientific research. It is a derivative of ethylenediaminetetraacetic acid, where four sodium ions replace the hydrogen ions of the carboxyl groups. This compound is known for its ability to bind metal ions, making it useful in applications ranging from water treatment to pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylenediaminetetraacetic acid (tetrasodium) is synthesized by reacting ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which are then neutralized with sodium hydroxide to yield the tetrasodium salt .
Industrial Production Methods
In industrial settings, the production of ethylenediaminetetraacetic acid (tetrasodium) involves large-scale reactions under controlled conditions. The process typically includes the following steps:
Reaction: Ethylenediamine is reacted with chloroacetic acid in an aqueous solution.
Neutralization: The resulting product is neutralized with sodium hydroxide.
Purification: The compound is purified through crystallization or other separation techniques.
Drying: The final product is dried to obtain the tetrasodium salt in its solid form.
Chemical Reactions Analysis
Types of Reactions
Ethylenediaminetetraacetic acid (tetrasodium) primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It can also participate in substitution reactions, where the metal ions are replaced by other ions or molecules .
Common Reagents and Conditions
Chelation: The compound reacts with metal ions such as calcium, magnesium, and iron in aqueous solutions. The reaction conditions typically involve neutral to slightly alkaline pH levels.
Major Products
The major products formed from these reactions are metal-ethylenediaminetetraacetic acid complexes, which are highly stable and water-soluble. These complexes are used in various applications, including water treatment and analytical chemistry .
Scientific Research Applications
Ethylenediaminetetraacetic acid (tetrasodium) has a wide range of applications in scientific research:
Mechanism of Action
Ethylenediaminetetraacetic acid (tetrasodium) exerts its effects through chelation, where it binds to metal ions and forms stable complexes. The compound has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in applications such as water treatment, where metal ions need to be removed or stabilized .
Comparison with Similar Compounds
Similar Compounds
Disodium ethylenediaminetetraacetic acid: Similar to the tetrasodium form but with only two sodium ions replacing hydrogen ions.
Sodium calcium edetate: A mixed salt of ethylenediaminetetraacetic acid with sodium and calcium ions.
Tetraacetylethylenediamine: A related compound used as a bleach activator in detergents.
Uniqueness
Ethylenediaminetetraacetic acid (tetrasodium) is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly effective in applications requiring the removal or stabilization of metal ions, such as water treatment and analytical chemistry .
Properties
Molecular Formula |
C10H12N2Na4O8 |
|---|---|
Molecular Weight |
380.17 g/mol |
IUPAC Name |
tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.4Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;/q;4*+1/p-4 |
InChI Key |
UEUXEKPTXMALOB-UHFFFAOYSA-J |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B12390330.png)

![cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12390336.png)

![6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanehydrazide;chloride;hydrochloride](/img/structure/B12390342.png)


![[pGlu4]-Myelin Basic Protein (4-14)](/img/structure/B12390349.png)



![1-[(2R,3S,5R)-5-ethyl-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390373.png)

